Cas no 93703-24-3 (8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

El compuesto 8-bromo-3-metil-2,3,6,7-tetrahidro-1H-purina-2,6-diona es un derivado de purina bromado con una estructura química distintiva que combina un anillo purínico modificado con grupos funcionales clave. Su configuración incluye un átomo de bromo en la posición 8 y un grupo metilo en la posición 3, lo que confiere reactividad selectiva en síntesis orgánicas y aplicaciones farmacéuticas. La presencia de los grupos diona en las posiciones 2 y 6 contribuye a su estabilidad y potencial actividad biológica. Este compuesto es útil en la investigación de inhibidores enzimáticos y como intermediario en la síntesis de moléculas más complejas, destacando por su pureza y reproducibilidad en condiciones controladas.
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
93703-24-3 structure
Nombre del producto:8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Número CAS:93703-24-3
MF:C6H5BrN4O2
Megavatios:245.033499479294
MDL:MFCD00462528
CID:801505
PubChem ID:354333161

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Propiedades químicas y físicas

Nombre e identificación

    • 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
    • 8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione
    • 8-Bromo-3-methylxanthine
    • 1H-Purine-2,6-dione,8-bromo-3,9-dihydro-3-methyl-
    • 8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione
    • 8-BroMo-3-Methyl-3,7-dihydro-purine-2,6-dione
    • 8-Bromo-3-methyl-3,9-dihydro-purine-2,6-dione
    • 8-Bromo-3-methyl-xanthine
    • 8-bromo-3-methyl-7H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl- (9CI)
    • 8-Bromo-3,9-dihydro-3-methyl-1H-purine-2,6-dione (ACI)
    • 3-Methyl-8-bromoxanthine
    • 8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-bromo-3-methyl xanthine
    • J-519386
    • 8-bromo-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
    • SCHEMBL1241218
    • BBL012668
    • MFCD00462528
    • EN300-134139
    • DB-079665
    • STK656575
    • CS-W019625
    • 8-bromo-3-methylpurine-2,6-diol
    • SCHEMBL15924314
    • BCP12331
    • Oprea1_287813
    • Oprea1_865455
    • SR-01000506601
    • 8-bromo3-Methyl-xanthine
    • 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-
    • G10016
    • F0381-3715
    • F0373-0001
    • 3-methyl-8-bromo-xanthine
    • 8-bromo-6-hydroxy-3-methyl-1H-purin-2-one
    • DTXSID50364285
    • AC-26251
    • C6H5BrN4O2
    • AKOS005587316
    • 3-Methyl-8-bromoxanthine; 8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione; 8-Bromo-3-methylxanthine; Linagliptin 8-Bromo Impurity
    • HMS1649I20
    • QTEQVEJOXGBDGI-UHFFFAOYSA-N
    • 8-bromo-3-methyl-1H-purine-2,6(3H,9H)-dione
    • SR-01000506601-1
    • SY038324
    • B4134
    • 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
    • STK803300
    • 93703-24-3
    • 8-bromo-3-methyl-1H-purine-2,6(3H,7H)- dione
    • AS-19142
    • MLS-0463078.0001
    • AKOS000267178
    • MDL: MFCD00462528
    • Renchi: 1S/C6H5BrN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13)
    • Clave inchi: QTEQVEJOXGBDGI-UHFFFAOYSA-N
    • Sonrisas: O=C1C2=C(N=C(N2)Br)N(C)C(=O)N1

Atributos calculados

  • Calidad precisa: 243.96000
  • Masa isotópica única: 243.96
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 0
  • Complejidad: 271
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 78.1A^2
  • Xlogp3: 0.3

Propiedades experimentales

  • Denso: 1.974
  • Punto de fusión: 300°C(lit.)
  • PSA: 83.54000
  • Logp: -0.28760

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Información de Seguridad

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7137-25G
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
93703-24-3 97%
25g
¥ 184.00 2023-04-12
eNovation Chemicals LLC
D380924-25g
8-Bromo-3-methyl-xanthine
93703-24-3 97%
25g
$340 2024-05-24
eNovation Chemicals LLC
Y1103539-5g
8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione
93703-24-3 95%
5g
$150 2024-07-28
eNovation Chemicals LLC
D380924-100g
8-Bromo-3-methyl-xanthine
93703-24-3 97%
100g
$870 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD168666-100g
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
93703-24-3 98%
100g
¥474.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065434-25g
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
93703-24-3 98%
25g
¥195.00 2024-04-24
Chemenu
CM105246-25g
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
93703-24-3 98%
25g
$133 2021-08-06
eNovation Chemicals LLC
Y1130509-100g
8-Bromo-3-methyl-3,7-dihydro-purine-2,6-dione
93703-24-3 95%
100g
$1065 2024-07-28
Life Chemicals
F0373-0001-0.25g
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
93703-24-3 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0381-3715-20mg
8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
93703-24-3 90%+
20mg
$99.0 2023-07-28

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  rt; 2 h, 65 °C
Referencia
Synthesis of the novel PARP-1 inhibitor AG-690/11026014 and its protective effects on angiotensin II-induced mouse cardiac remodeling
Feng, Guo-shuai; Zhu, Cui-ge; Li, Zhuo-ming; Wang, Pan-xia; Huang, Yi; et al, Acta Pharmacologica Sinica, 2017, 38(5), 638-650

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  rt; rt → 65 °C; 2 h, 65 °C
Referencia
Discovery of novel xanthine compounds targeting DPP-IV and GPR119 as anti-diabetic agents
Li, Gang; Huan, Yi; Yuan, Baokun; Wang, Jin; Jiang, Qian; et al, European Journal of Medicinal Chemistry, 2016, 124, 103-116

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Bromine ;  50 °C; 3 h, 65 °C
Referencia
Substituted xanthines as TRPC5 ion channel inhibitor and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  1 h, rt; rt → 65 °C; 3 h, 65 °C
Referencia
Crystalline form of 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione intermediates
Anonymous, IP.com Journal, 2014, 14, 1-7

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 6 h, rt → 100 °C
Referencia
Design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis
Konduri, Srihari ; Prashanth, Jyothi; Krishna, Vagolu Siva; Sriram, Dharmarajan; Behera, J. N.; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(22),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  2 h, 65 °C
Referencia
Preparation of xanthine derivatives and analogs as cell signaling inhibitors
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  rt; rt → 65 °C; 3 h, 65 °C
Referencia
Preparation of linagliptin intermediate pyrimidine derivative
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  rt; 2 h, 65 °C
Referencia
Selective inhibitors of fibroblast activation protein (FAP) with a xanthine scaffold
Jansen, Koen; De Winter, Hans; Heirbaut, Leen; Cheng, Jonathan D.; Joossens, Jurgen; et al, MedChemComm, 2014, 5(11), 1700-1707

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Potassium carbonate Solvents: 1,2-Dichloroethane ;  rt → 60 °C; 5 h, 60 °C
Referencia
Preparation method of linagliptin intermediate 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  25 - 30 °C; 5 - 10 min, 20 - 30 °C; 30 °C → 15 °C
1.2 Reagents: Bromine ;  60 min, 10 - 15 °C; 15 °C → 65 °C; 3 - 4 h, 60 - 65 °C; 65 °C → 20 °C
1.3 Reagents: Water ;  15 - 20 °C; 2 - 3 h, 15 - 20 °C
Referencia
An improved process for the preparation of Linagliptin
, India, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  reflux; reflux → 65 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  30 min, 65 °C; 3 d, 65 °C
Referencia
Preparation of purine derivatives as inhibitors of the enzyme DPP-IV
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  2 h, 65 °C
Referencia
Substituted xanthine compound, preparation and application
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  2 h, 65 °C; 65 °C → rt
Referencia
Preparation of xanthines and related compounds for inhibiting interleukin-12 intracellular signaling
, United States, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ,  Water ;  rt → 65 °C; 2 h, 65 °C
Referencia
Process for preparation of xanthine compound and application
, China, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  3 h, 66 °C
Referencia
Preparation of xanthine derivatives as inhibitors of tryptophan hydroxylases, useful in treatment of diseases alone and in pharmaceutical compositions
, European Patent Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  25 °C; 2 h, 65 °C; 65 °C → 25 °C
Referencia
Structure-Based Optimization of Potent and Selective Inhibitors of the Tyrosine Kinase Erythropoietin Producing Human Hepatocellular Carcinoma Receptor B4 (EphB4)
Lafleur, Karine; Huang, Danzhi; Zhou, Ting; Caflisch, Amedeo; Nevado, Cristina, Journal of Medicinal Chemistry, 2009, 52(20), 6433-6446

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Bromine ,  Ozone Solvents: Acetic acid ;  rt; rt → 65 °C; 2 h, 65 °C
Referencia
Synthesis of Linagliptin
Liu, Xiangsheng; Zhang, Yi; Zhang, Jiquan; Wang, Jianta; Tang, Lei, Zhongguo Yiyao Gongye Zazhi, 2016, 47(1), 4-7

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Raw materials

8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93703-24-3)8-bromo-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
A855277
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):327.0/1045.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93703-24-3)8-Bromo-3-methyl-xanthine
sfd8754
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe